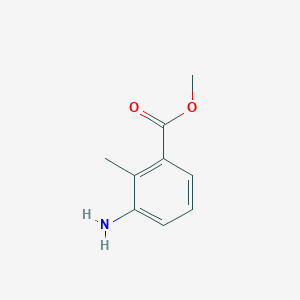

Methyl 3-amino-2-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOQFAUFPWXUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396614 | |

| Record name | Methyl 3-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18583-89-6 | |

| Record name | Methyl 3-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methylbenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-2-methylbenzoate

CAS Number: 18583-89-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-2-methylbenzoate, a key building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, synthesis and purification protocols, spectroscopic information, and potential applications, with a focus on its emerging role in drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic ester. Its core structure consists of a benzene ring functionalized with an amino group, a methyl group, and a methyl ester group. These functional groups contribute to its unique chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18583-89-6 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | Colorless to brown liquid | [3] |

| Boiling Point | 300 °C (lit.) | [1] |

| Density | 1.146 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.573 (lit.) | [1] |

| Flash Point | 104 °C (219.2 °F) - closed cup | [1] |

| pKa (Predicted) | 3.31 ± 0.10 | [3] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [3] |

| InChI Key | ZOOQFAUFPWXUMI-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=CC=C1N)C(=O)OC | [4] |

Synthesis and Purification

Synthesis of 3-amino-2-methylbenzoic acid

A common method for the synthesis of 3-amino-2-methylbenzoic acid is the reduction of 2-methyl-3-nitrobenzoic acid.[5]

Experimental Protocol: Synthesis of 3-amino-2-methylbenzoic acid [5]

-

Reaction Setup: In a two-necked round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid (2 g, 12.12 mmol) in ethyl acetate.

-

Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (0.10 g) to the solution.

-

Hydrogenation: Stir the reaction mixture vigorously for 15 hours under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

-

Work-up: Upon completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel (60-120 mesh) using a mixture of dichloromethane and ethanol (99.5:0.5 v/v) as the eluent to yield pure 3-amino-2-methylbenzoic acid as a white solid.

Esterification to this compound (Proposed)

The following protocol is adapted from the synthesis of the similar compound, Methyl 3-amino-4-methylbenzoate, and represents a likely method for the preparation of the title compound.[6]

Experimental Protocol: Esterification of 3-amino-2-methylbenzoic acid [6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per 1 g of acid).

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol. Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by standard laboratory techniques. The following is a general purification protocol adapted from a similar compound.[7]

Experimental Protocol: Purification by Column Chromatography [7]

-

Stationary Phase: Silica gel.

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. If peak tailing is observed on TLC, a small amount of triethylamine (0.5-1%) can be added to the eluent.

-

Procedure:

-

Prepare a slurry of silica gel in the initial low-polarity mobile phase and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent.

-

Carefully load the dried sample onto the top of the packed column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Spectroscopic Data (Predicted and Analogous)

Specific experimental spectroscopic data for this compound is not available in the provided search results. The following information is based on data for closely related compounds and general principles of spectroscopy.

Table 2: Predicted and Analogous Spectroscopic Data

| Spectrum | Predicted/Analogous Data | Reference(s) |

| ¹H NMR | Based on Methyl 2-amino-3-methylbenzoate: Aromatic protons (δ 6.5-7.8 ppm), -OCH₃ protons (δ ~3.9 ppm), Ar-CH₃ protons (δ ~2.2 ppm), -NH₂ protons (broad singlet). | [8] |

| ¹³C NMR | Based on 3-methylbenzoic acid: Carbonyl carbon (C=O) (~167 ppm), aromatic carbons (~120-140 ppm), -OCH₃ carbon (~52 ppm), Ar-CH₃ carbon (~20 ppm). | [9] |

| IR (Infrared) | Based on 3-amino-2-methylbenzoic acid and methyl benzoate: N-H stretching (two bands, ~3300-3500 cm⁻¹), C=O stretching (~1700-1730 cm⁻¹), C-N stretching (~1280 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹). | [5][10][11] |

| Mass Spectrum (MS) | Based on 2-amino-3-methylbenzoic acid: Molecular ion peak (M⁺) expected at m/z = 165. Fragmentation may involve loss of -OCH₃ (m/z = 134) and -COOCH₃ (m/z = 106). | [12] |

Reactivity and Potential Applications in Drug Discovery

This compound is a versatile intermediate in organic synthesis. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, while the ester can be hydrolyzed or converted to other functional groups. Its substituted benzene ring can also participate in electrophilic aromatic substitution reactions.

The presence of the amino and methyl groups on the benzene ring, along with the ester functionality, makes this compound a valuable scaffold in medicinal chemistry. There is evidence to suggest that compounds with similar structural motifs possess interesting biological activities.

Potential as an Antitumor Agent

While direct studies on the antitumor activity of this compound are limited, related compounds have shown promise. Two potential mechanisms of action are hypothesized based on the activity of structurally similar molecules.

Some aminophenyl benzothiazole derivatives, which share the aminomethylphenyl moiety, have been shown to act as agonists of the Aryl Hydrocarbon Receptor (AhR).[13] AhR is a transcription factor involved in regulating immune responses and cellular proliferation.[13] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize pro-drugs into active cytotoxic agents within tumor cells.

Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) signaling pathway for antitumor activity.

Derivatives of methyl 3-aminobenzoate have been identified as dual inhibitors of malate dehydrogenase 1 (MDH1) and 2 (MDH2).[14] MDH enzymes are crucial for cellular metabolism, and their inhibition can disrupt cancer cell metabolism and proliferation.[15] Specifically, inhibition of MDH can interfere with the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle, leading to reduced mitochondrial respiration and inhibition of hypoxia-inducible factor-1α (HIF-1α) accumulation, a key factor in tumor survival.[14][16]

Caption: Hypothesized mechanism of antitumor activity via Malate Dehydrogenase (MDH) inhibition.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: Hazard and Safety Information

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritant (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Conclusion

This compound is a valuable chemical intermediate with considerable potential, particularly in the field of drug discovery. While further research is needed to fully elucidate its spectroscopic properties and biological activities, the available data on related compounds suggest promising avenues for investigation into its use as a scaffold for novel antitumor agents. The synthetic and purification protocols outlined in this guide provide a solid foundation for researchers to work with this compound. As with all chemicals, appropriate safety precautions should be taken during handling and use.

References

- 1. 3-氨基-2-甲基苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 18583-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 18583-89-6 | TAA58389 [biosynth.com]

- 5. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. proprep.com [proprep.com]

- 12. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 13. US12037322B2 - AHR agonists - Google Patents [patents.google.com]

- 14. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 3-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 3-amino-2-methylbenzoate, an organic compound of interest in pharmaceutical and chemical research. This document details its physicochemical characteristics, provides experimental protocols for their determination, and outlines its synthesis pathway.

Core Physical and Chemical Properties

This compound, with the CAS number 18583-89-6, is a substituted aromatic ester. A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Boiling Point | 300 °C at 760 mmHg | [1] |

| Density | 1.146 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.573 | |

| Melting Point | Not available | |

| Solubility | Data for the parent carboxylic acid, 3-amino-2-methylbenzoic acid, indicates solubility in various organic solvents.[2][3][4] Specific solubility data for the methyl ester is not readily available. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the synthesis of this compound are provided below.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.[5]

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[6] Pure compounds typically exhibit a sharp melting point range of 1-2°C, while impurities tend to depress and broaden the melting range.[6]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)[6]

-

Mortar and pestle

Procedure:

-

A small amount of the dry compound is finely powdered using a mortar and pestle.[6][7]

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[5][7]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6]

-

The thermometer and capillary assembly are placed in the heating bath of the melting point apparatus.

-

The sample is heated gradually, with the rate of heating slowed to 1-2°C per minute as the expected melting point is approached.[6]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7]

-

The melting point is reported as the range T1-T2.[5]

Determination of Solubility

Solubility is a fundamental property that dictates the suitability of a compound for various applications, including formulation and reaction conditions.

Principle: The solubility of a solid in a solvent is determined by finding the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution.

Apparatus:

-

Test tubes or small vials

-

Graduated cylinders or pipettes

-

Balance

-

Stirring apparatus (e.g., magnetic stirrer)

-

Temperature-controlled bath

Procedure (Qualitative):

-

Place a small, known amount of this compound into a test tube.

-

Add a small, measured volume of the desired solvent (e.g., water, ethanol, acetone) to the test tube.

-

Vigorously shake or stir the mixture at a constant temperature.[8]

-

Observe if the solid dissolves completely. If it does, add more solute in small increments until no more dissolves, indicating a saturated solution.

-

Record the solubility as soluble, partially soluble, or insoluble.[9]

Procedure (Quantitative - Gravimetric Method): [2]

-

Add an excess amount of the solid to a known volume of the solvent in a flask.

-

Stir the mixture in a temperature-controlled bath for a prolonged period to ensure equilibrium is reached.

-

Once saturated, allow any undissolved solid to settle.

-

Carefully decant or filter a known volume of the supernatant (the saturated solution) into a pre-weighed container.

-

Evaporate the solvent from the container.

-

Weigh the container with the solid residue.

-

The mass of the dissolved solid can then be calculated and the solubility expressed in g/100 mL or other appropriate units.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-methyl-3-nitrobenzoic acid.

Step 1: Reduction of 2-Methyl-3-nitrobenzoic Acid to 3-Amino-2-methylbenzoic Acid [10]

Materials:

-

2-Methyl-3-nitrobenzoic acid

-

Ethyl acetate

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas supply

Procedure:

-

Dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate in a suitable reaction flask.[10]

-

Add a catalytic amount of 5% Pd/C to the solution.[10]

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for approximately 15 hours.[10]

-

Upon completion of the reaction (monitored by techniques like TLC), filter the mixture to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-2-methylbenzoic acid.[10]

Step 2: Fischer Esterification of 3-Amino-2-methylbenzoic Acid [11][12][13]

Materials:

-

3-Amino-2-methylbenzoic acid (from Step 1)

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Dichloromethane or ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the crude 3-amino-2-methylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask.[12][13]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[11][12]

-

Attach a reflux condenser and heat the mixture to reflux for several hours.[11][13] The reaction progress can be monitored by TLC.

-

After cooling, transfer the reaction mixture to a separatory funnel containing water.[12]

-

Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[12]

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.[11][12]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[11]

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or recrystallization if necessary.

Visualizations

The following diagrams illustrate the synthesis pathway and a general workflow for the determination of the physical properties of this compound.

References

- 1. 18583-89-6 | this compound - Moldb [moldb.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. education.com [education.com]

- 10. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. personal.tcu.edu [personal.tcu.edu]

- 13. chemlab.truman.edu [chemlab.truman.edu]

Methyl 3-amino-2-methylbenzoate molecular weight and formula

An In-depth Technical Guide on Methyl 3-amino-2-methylbenzoate

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a compound is the first step in its potential application. This document provides core data on this compound.

The essential molecular details of this compound are summarized below. This data is foundational for any experimental design, from reaction stoichiometry to analytical characterization.

| Parameter | Value |

| Molecular Formula | C9H11NO2[1][2][3][4] |

| Molecular Weight | 165.19 g/mol [1][2][3] |

| CAS Number | 18583-89-6[1][2] |

Note: The request for experimental protocols and signaling pathway diagrams is not applicable to the query for the molecular weight and formula of a specific chemical compound.

References

Synthesis of Methyl 3-amino-2-methylbenzoate from 3-amino-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 3-amino-2-methylbenzoate from 3-amino-2-methylbenzoic acid. This guide provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Overview of Synthetic Strategies

The primary method for the synthesis of this compound from 3-amino-2-methylbenzoic acid is the Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. Common catalysts for this transformation include p-toluenesulfonic acid and sulfuric acid. An alternative approach involves the use of thionyl chloride in methanol, which generates hydrochloric acid in situ to catalyze the esterification.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis of 3-amino-2-methylbenzoic acid (Starting Material)

The necessary starting material, 3-amino-2-methylbenzoic acid, can be synthesized via the reduction of 2-methyl-3-nitrobenzoic acid.

Protocol: A solution of 2-methyl-3-nitrobenzoic acid (2 g, 12.12 mmol) in ethyl acetate is prepared in a two-necked round-bottom flask. To this solution, 5% Palladium on carbon (Pd-C) catalyst (0.10 g) is added. The reaction mixture is stirred for 15 hours under a hydrogen atmosphere. Upon completion of the reaction, the solvent is removed by distillation under reduced pressure to yield the crude product. The crude product is then purified by column chromatography.[1]

Synthesis of this compound via Fischer Esterification

Method 1: Using p-Toluenesulfonic Acid

Protocol: In a reaction vessel, 10 g (66.2 mmol) of 3-amino-2-methylbenzoic acid and 20 g of p-toluenesulfonic acid monohydrate are dissolved in 400 mL of methanol. The reaction mixture is heated to reflux and maintained overnight. After the reaction is complete, the solution is diluted with a mixture of ethyl acetate and 1 M potassium carbonate solution. Upon cooling, the organic and aqueous layers are separated. The organic layer is washed sequentially with 1 M potassium carbonate solution and saturated brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is concentrated to yield the final product.[2]

Method 2: Using Concentrated Sulfuric Acid (General Procedure)

This protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of this compound.

Protocol: To a 100-mL round-bottomed flask, add 6.1 g of benzoic acid and 20 mL of methanol. Carefully add 2 mL of concentrated sulfuric acid down the side of the flask. Swirl the flask to ensure thorough mixing of the reagents. Attach a reflux condenser and gently heat the mixture to reflux for 45 minutes.[3]

Work-up Procedure: After cooling, the reaction mixture is transferred to a separatory funnel containing 50 mL of water. The reaction flask is rinsed with 40 mL of dichloromethane, and the rinsing is added to the separatory funnel. The mixture is shaken to extract the product into the organic layer. The organic layer is then washed with 25 mL of water, followed by 25 mL of 0.6 M aqueous sodium bicarbonate solution to neutralize any remaining acid. Finally, the organic layer is washed with saturated brine, dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation.[3][4]

Quantitative Data

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Synthesis of this compound

| Parameter | Method 1: p-Toluenesulfonic Acid |

| Starting Material | 3-amino-2-methylbenzoic acid |

| Reagents | p-Toluenesulfonic acid, Methanol |

| Reaction Time | Overnight |

| Reaction Temperature | Reflux |

| Yield | 85%[2] |

Table 2: Synthesis of 3-amino-2-methylbenzoic acid

| Parameter | Value |

| Starting Material | 2-methyl-3-nitrobenzoic acid |

| Reagents | 5% Pd/C, Hydrogen |

| Reaction Time | 15 hours[1] |

| Reaction Temperature | Room Temperature |

| Yield | 90%[1] |

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

The crude this compound can be purified by standard laboratory techniques. While specific purification protocols for this isomer are not detailed in the provided literature, general methods for similar compounds, such as recrystallization or column chromatography, are applicable.

Characterization of the final product can be performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as by determining its melting or boiling point.

References

The Versatility of Methyl 3-amino-2-methylbenzoate as a Pharmaceutical Scaffolding Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 3-amino-2-methylbenzoate and its structural isomers are pivotal building blocks in the landscape of modern medicinal chemistry. Their inherent functionalities—a reactive amine and a modifiable methyl ester group on a benzene ring—offer a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide explores the utility of the methyl aminomethylbenzoate scaffold, with a primary focus on its application in the synthesis of targeted therapeutics, particularly kinase inhibitors. While direct literature examples for the 2-methyl isomer are less common, the closely related isomer, methyl 3-amino-4-methylbenzoate, serves as a critical starting material for the synthesis of the blockbuster anti-cancer drug, Nilotinib. This guide will leverage the well-documented synthesis of Nilotinib to provide a comprehensive overview of the synthetic routes, experimental protocols, and the biological significance of this important pharmaceutical building block. The principles and reactions discussed are broadly applicable and provide a strong rationale for the use of this compound in analogous synthetic strategies.

Chemical and Physical Properties

This compound is a commercially available organic compound. Its key chemical and physical properties are summarized in the table below. Understanding these properties is crucial for its proper handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 18583-89-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3][4] |

| Molecular Weight | 165.19 g/mol | [1][2][3][4] |

| Appearance | Colorless to brown liquid | [1] |

| Boiling Point | 300 °C (lit.) | [1] |

| Density | 1.146 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.573 (lit.) | [1] |

| Purity | Typically ≥96% | [1] |

Application in Pharmaceutical Synthesis: The Case of Nilotinib

The primary application of the methyl aminomethylbenzoate scaffold to be examined is in the synthesis of Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor.[5] Nilotinib is a second-generation therapeutic used in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to Imatinib.[5] The synthesis of Nilotinib provides an excellent case study for the strategic use of methyl 3-amino-4-methylbenzoate, the 4-methyl isomer of the title compound. The reactivity of the 2-methyl isomer is expected to be analogous, making this a relevant example.

The overall synthetic strategy involves a multi-step process, beginning with the guanidinylation of the amino group of methyl 3-amino-4-methylbenzoate, followed by a cyclization to form the pyrimidine ring, and finally, an amidation to attach the side chain.

Synthetic Scheme for Nilotinib

Caption: Synthetic workflow for Nilotinib from Methyl 3-amino-4-methylbenzoate.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Nilotinib, adapted from the patent literature.

Step 1: Synthesis of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate

To a solution of Methyl-3-amino-4-methyl benzoate (50 g) and cyanamide (42 g) in ethanol (300 mL) in a round-bottom flask at 25-35°C, concentrated hydrochloric acid (21.2 mL) is added dropwise under a nitrogen atmosphere. The reaction mixture is then heated to 80-85°C and stirred for 6 hours. After concentrating the reaction mass under vacuum at a temperature below 50°C, it is cooled to 25-35°C. Water (350 mL) is added, and the mixture is further cooled to 0-5°C and stirred for 15 minutes to precipitate the product.[6]

Step 2: Synthesis of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate

The nitrate salt from the previous step is condensed with 3-(dimethylamino)-1-(pyridin-3-yl)propen-1-one in a high-boiling solvent such as n-butanol in the presence of a base (e.g., sodium hydroxide) at reflux temperature. The reaction is typically carried out for an extended period (e.g., 9 hours) to ensure completion.[7] Upon cooling, the product precipitates and can be isolated by filtration.

Step 3: Synthesis of Nilotinib

The ester from Step 2 is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a suitable solvent.[8] The resulting 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid is then coupled with 5-(trifluoromethyl)-3-(4-methyl-1H-imidazol-1-yl)aniline. This amidation is typically achieved by first activating the carboxylic acid with a chlorinating agent like thionyl chloride in a solvent such as N-Methyl-pyrrolidone (NMP), followed by the addition of the aniline derivative.[5] The reaction mixture is heated to facilitate the amide bond formation. After an aqueous workup and purification, Nilotinib is obtained as a solid.[5]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of Nilotinib.

| Step | Product | Reported Yield | Reference(s) |

| 1 | 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate | Low (25-30%) in some procedures | [7] |

| 2 | Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate | Not explicitly stated in the provided context | |

| 3 | Nilotinib | 94% | [5] |

Spectral Data for Nilotinib:

-

Mass Spectrometry: The m/z ratio for Nilotinib is monitored at 530.4 [M+H]⁺ in positive-ion mode electrospray ionization.[9] A characteristic transition for multiple reaction monitoring is m/z 530.7→289.5.[10]

-

¹H NMR: A proton NMR spectrum for Nilotinib is available in the literature.[11]

-

¹³C NMR: A carbon-13 NMR spectrum for Nilotinib has been reported.[12]

Biological Activity and Signaling Pathways

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that drives the proliferation of cancer cells in chronic myeloid leukemia.[13][14] In addition to Bcr-Abl, Nilotinib also inhibits other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR), c-Kit, and discoidin domain receptor (DDR).[9][15][16]

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates a number of downstream signaling pathways that promote cell proliferation and survival while inhibiting apoptosis. Key among these are the Ras/MAPK pathway and the PI3K/Akt pathway.[13][15] Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting these pro-cancerous signaling cascades.[13]

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

PDGFR and c-Kit Signaling Pathways

The platelet-derived growth factor receptor (PDGFR) and c-Kit are receptor tyrosine kinases that play important roles in cell growth, differentiation, and migration.[6][17] Aberrant activation of these receptors is implicated in various cancers. Nilotinib has been shown to inhibit the autophosphorylation of PDGFR and c-Kit, thereby blocking their downstream signaling.[15]

Caption: Overview of PDGFR and c-Kit signaling pathways inhibited by Nilotinib.

Conclusion

This compound and its isomers are undeniably valuable building blocks for the synthesis of complex, biologically active molecules. The detailed examination of the synthesis of Nilotinib from methyl 3-amino-4-methylbenzoate showcases the strategic importance of this scaffold in the construction of highly specific and potent pharmaceutical agents. The synthetic methodologies and biological insights presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the utilization of this versatile chemical entity in their own research endeavors. The potential for the bioisosteric replacement of the 4-methyl isomer with the 2-methyl isomer in similar synthetic routes warrants further investigation and could lead to the discovery of novel therapeutics with unique pharmacological profiles.

References

- 1. This compound 96 18583-89-6 [sigmaaldrich.com]

- 2. 18583-89-6 | this compound - Moldb [moldb.com]

- 3. scbt.com [scbt.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 6. sinobiological.com [sinobiological.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nilotinib(641571-10-0) 1H NMR spectrum [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijbs.com [ijbs.com]

A Comprehensive Technical Guide to Methyl 3-amino-2-methylbenzoate for Researchers and Drug Development Professionals

Introduction

Methyl 3-amino-2-methylbenzoate (CAS No. 18583-89-6) is a valuable chemical intermediate widely utilized in organic synthesis. Its unique molecular structure, featuring both an amino group and a methyl ester on a benzoate ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides an in-depth overview of its commercial availability, synthesis, and potential applications, particularly for professionals in research and drug development.

Commercial Availability

A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity, available quantities, and lead times can vary between suppliers. Below is a comparative summary of offerings from several prominent vendors.

| Supplier | Purity | Available Quantities | Price (USD) | Lead Time |

| AK Scientific | ≥ 95% | 5g, 25g, 100g | $12 (5g), $25 (25g), $79 (100g) | In Stock |

| Sigma-Aldrich | 96% | Custom | Inquire | Inquire |

| Fisher Scientific (TCI) | ≥ 98.0% | 5g, 25g | $85.00 (5g) | Inquire |

| Simson Pharma Limited | High Quality | Custom | Inquire | In Stock |

| Biosynth | Not specified | Custom | Inquire | Inquire |

| Santa Cruz Biotechnology | Not specified | Custom | Inquire | Inquire |

| Tokyo Chemical Industry | >98.0% (GC) | 5g, 25g | Inquire | Inquire |

| Moldb | 98% | 5g, 10g, 25g, 100g | $9 (5g), $14 (10g), $37 (25g), $135 (100g) | 1-3 weeks |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

The synthesis of this compound can be achieved through the Fischer esterification of 3-amino-2-methylbenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.

Protocol: Fischer Esterification of 3-amino-2-methylbenzoic acid

Materials:

-

3-amino-2-methylbenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-methylbenzoic acid in a sufficient volume of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 0.1-0.2 equivalents).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active compounds.[1] Its utility stems from the presence of two reactive functional groups: the amino group, which can be readily derivatized, and the methyl ester, which can be hydrolyzed or amidated. These properties make it an attractive scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs.[2]

The aromatic ring of this compound provides a core structure that can be modified to optimize binding to biological targets.[3] Its derivatives have been explored in the development of various therapeutic agents.

Visualizations

References

Technical Guide: Safety and Handling of Methyl 3-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for Methyl 3-amino-2-methylbenzoate (CAS No: 18583-89-6). As this substance is intended for research and development purposes, its toxicological properties are not yet fully characterized, necessitating stringent adherence to safety measures. This guide is intended for use by trained professionals in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as 3-Amino-o-toluic acid methyl ester, is a versatile intermediate used in the synthesis of pharmaceuticals and other complex organic molecules.

| Property | Value | Source(s) |

| CAS Number | 18583-89-6 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Colorless to light yellow/orange clear liquid; Brown liquid | |

| Boiling Point | 300 °C | |

| Density | 1.146 g/mL at 25 °C | |

| Refractive Index | n20/D 1.573 | |

| Flash Point | 104 °C (219.2 °F) - closed cup | |

| Purity | >96% |

Hazard Identification and Toxicology

The acute and chronic toxicity of this compound are not fully known. It must be handled only by suitably trained professionals aware of the potential risks. The available data indicates the following hazards.

| Hazard Classification (GHS) | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning / Danger | |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H331/H332: Toxic/Harmful if inhaled.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective |

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of Methyl 3-amino-2-methylbenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-amino-2-methylbenzoate is a valuable chemical intermediate in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its structure, featuring both an amine and a methyl ester on a benzene ring, makes it a versatile building block for the introduction of this substituted aromatic moiety. This document outlines a reliable two-step experimental protocol for the synthesis of this compound, commencing with the reduction of 2-methyl-3-nitrobenzoic acid to form 3-amino-2-methylbenzoic acid, followed by Fischer esterification to yield the final product.

Overall Reaction Scheme

The synthesis of this compound is typically achieved in two sequential steps:

-

Reduction of 2-methyl-3-nitrobenzoic acid: The nitro group of the starting material is reduced to an amine using a catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere.

-

Esterification of 3-amino-2-methylbenzoic acid: The resulting amino acid undergoes Fischer esterification with methanol in the presence of an acid catalyst to produce the desired methyl ester.

Experimental Protocols

Step 1: Synthesis of 3-amino-2-methylbenzoic acid via Catalytic Hydrogenation

This procedure details the reduction of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid.

Materials:

-

2-methyl-3-nitrobenzoic acid

-

Ethyl acetate

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Two-necked round-bottomed flask

-

Magnetic stirrer

-

Hydrogen balloon or hydrogenation apparatus

-

Rotary evaporator

Procedure:

-

In a two-necked round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate.[1]

-

To this solution, carefully add 5% Pd/C catalyst.[1]

-

The reaction mixture is then stirred under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for laboratory scale) for approximately 15 hours.[1] For larger scale reactions, a hydrogenation apparatus with controlled pressure and temperature may be employed.[2]

-

Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC), the solvent is removed by distillation under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid.[1]

-

The crude product can be purified by column chromatography.[1]

Step 2: Synthesis of this compound via Fischer Esterification

This protocol describes the esterification of 3-amino-2-methylbenzoic acid to the target compound.

Materials:

-

3-amino-2-methylbenzoic acid

-

Methanol

-

p-Toluenesulfonic acid monohydrate

-

Ethyl acetate

-

1 M Potassium carbonate solution

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Dissolve 3-amino-2-methylbenzoic acid and p-toluenesulfonic acid monohydrate in methanol in a round-bottom flask.[3]

-

The reaction mixture is heated to reflux and maintained overnight.[3]

-

After the reaction is complete, the solution is cooled and then diluted with a mixture of ethyl acetate and 1 M potassium carbonate solution.[3]

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 3-amino-2-methylbenzoic acid and its subsequent esterification.

Table 1: Reagents and Conditions for the Synthesis of 3-amino-2-methylbenzoic acid

| Reagent/Parameter | Quantity/Value | Source |

| 2-methyl-3-nitrobenzoic acid | 2 g (12.12 mmol) | [1] |

| Ethyl acetate | Sufficient to dissolve | [1] |

| 5% Pd-C catalyst | 0.10 g | [1] |

| Reaction Time | 15 hours | [1] |

| Atmosphere | Hydrogen | [1] |

| Yield | 1.5 g (90%) | [1] |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent/Parameter | Quantity/Value | Source |

| 3-amino-2-methylbenzoic acid | 10 g (66.2 mmol) | [3] |

| Methanol | 400 mL | [3] |

| p-Toluenesulfonic acid monohydrate | 20 g | [3] |

| Reaction Time | Overnight | [3] |

| Reaction Condition | Reflux | [3] |

Mandatory Visualization

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Logical steps in the synthesis of this compound.

References

Application Notes and Protocols for the Fischer Esterification of 3-Amino-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methyl 3-amino-2-methylbenzoate via the Fischer esterification of 3-amino-2-methylbenzoic acid. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals.

Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This reaction is an equilibrium process, and strategies to drive the reaction towards the product, such as using an excess of the alcohol or removing water as it is formed, are often employed.[2] In the context of drug development, the synthesis of specific ester derivatives of functionalized benzoic acids, such as 3-amino-2-methylbenzoic acid, is crucial for creating libraries of compounds for biological screening.

The presence of both an electron-donating amino group and a weakly electron-donating, sterically hindering ortho-methyl group on the benzoic acid ring can influence the reactivity of the substrate. The amino group, being basic, can be protonated by the acid catalyst, potentially requiring stoichiometric amounts of the acid for the reaction to proceed efficiently.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material and the product, as well as comparative data for the Fischer esterification reaction under different catalytic conditions.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 3-Amino-2-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 181[3] | N/A | N/A | N/A |

| This compound | C₉H₁₁NO₂ | 165.19 | N/A | 300 (lit.)[4] | 1.146 (lit.)[4] | 1.573 (lit.)[4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | A protocol using p-toluenesulfonic acid in methanol reported the following ¹H NMR data (CDCl₃): δ 2.34 (s, 3H), 3.73 (br.s, 2H), 3.88 (s, 3H), 6.81 (d, J = 7.96 Hz, 1H), 7.05 (t, J = 7.78 Hz, 1H), 7.19 (d, J = 7.58 Hz, 1H). |

| ¹³C NMR | Specific data for this compound is not readily available. However, based on data for similar substituted methyl benzoates, the expected chemical shifts would be approximately: δ 168-170 (C=O), 145-148 (C-NH₂), 115-135 (aromatic carbons), 51-53 (OCH₃), and 15-20 (Ar-CH₃).[5][6][7] |

| IR Spectroscopy | Expected characteristic peaks include: 3400-3200 cm⁻¹ (N-H stretching of the amine), 3100-3000 cm⁻¹ (aromatic C-H stretching), 2950-2850 cm⁻¹ (aliphatic C-H stretching of methyl groups), ~1720 cm⁻¹ (C=O stretching of the ester), and 1250-1000 cm⁻¹ (C-O stretching).[8] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 165. |

Table 3: Comparative Reaction Conditions for Fischer Esterification

| Catalyst | Alcohol (Solvent) | Reaction Time | Temperature | Yield (%) | Reference/Notes |

| p-Toluenesulfonic acid | Methanol | Overnight | Reflux | 85 | Based on a reported protocol. |

| Sulfuric Acid | Methanol | 1 hour | Reflux | ~78 (for benzoic acid) | A common and effective catalyst for Fischer esterification. The yield for the specific substrate may vary.[9] |

| Modified Montmorillonite K10 | Methanol | 5 hours | Reflux | High yields reported for various substituted benzoic acids.[10] | A heterogeneous catalyst that can be an environmentally friendly alternative. |

| Microwave Irradiation with H₂SO₄ | Ethanol | 15 minutes | 130°C | Good yields reported for substituted benzoic acids.[9][11] | Offers significant reduction in reaction time. |

Experimental Protocols

Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid

This protocol is based on a reported synthesis of this compound.

Materials:

-

3-Amino-2-methylbenzoic acid

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate

-

Ethyl acetate

-

1 M Potassium carbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-amino-2-methylbenzoic acid (e.g., 10 g, 66.2 mmol) and p-toluenesulfonic acid monohydrate (e.g., 20 g, 105 mmol).

-

Add anhydrous methanol (400 mL) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux and maintain for 12-16 hours (overnight).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M potassium carbonate solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Fischer Esterification using Sulfuric Acid

This is a general protocol adapted from standard Fischer esterification procedures.[12]

Materials:

-

3-Amino-2-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-amino-2-methylbenzoic acid (e.g., 5.0 g, 33.1 mmol) in anhydrous methanol (e.g., 100 mL).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 3.0 mL, ~56 mmol).

-

Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is slightly basic.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

Caption: Experimental workflow for the Fischer esterification of 3-amino-2-methylbenzoic acid.

Caption: Factors influencing the Fischer esterification of 3-amino-2-methylbenzoic acid.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]

- 4. 3-氨基-2-甲基苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR [m.chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijstr.org [ijstr.org]

- 11. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]

- 12. chemlab.truman.edu [chemlab.truman.edu]

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Amino-2-Methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure is incorporated into a variety of biologically active molecules. The most common and efficient method for its synthesis is the catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid. This process offers high yields and purity, and is adaptable to various scales of production. The choice of catalyst, solvent, and reaction conditions can significantly influence the efficiency, selectivity, and environmental impact of the synthesis. This document provides detailed application notes, experimental protocols, and a comparative analysis of different catalytic systems for this important transformation.

General Reaction Scheme

The fundamental transformation involves the reduction of the nitro group of 2-methyl-3-nitrobenzoic acid to an amino group using a catalyst and a hydrogen source.

Caption: General reaction scheme for the synthesis of 3-amino-2-methylbenzoic acid.

Comparative Data of Catalytic Systems

The selection of an appropriate catalytic system is crucial for optimizing the synthesis of 3-amino-2-methylbenzoic acid. The following table summarizes quantitative data from various protocols, providing a basis for comparison.

| Catalyst | Substrate | Reducing Agent/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Observations & Selectivity |

| 5% Pd/C | 2-Methyl-3-nitrobenzoic acid | H₂ (balloon pressure) | Ethyl Acetate | Room Temp. | 15 | 90 | Not specified | Highly efficient and clean. Requires purification by column chromatography.[1] |

| 6504K Nickel | 3-Nitro-2-methylbenzoic acid | H₂ (2.0 MPa) | Water | 125 | Not specified | >95 | >99 | Environmentally friendly, uses water as a solvent. No purification needed.[2] |

| Pd/C | 5-Methyl-2-nitrobenzoic acid | H₂ (gas) | Methanol/Ethanol | Room Temp. | 1-4 | >95 | Not specified | The most common and effective method for this type of transformation.[3] |

| PtO₂ (Adams' catalyst) | 5-Methyl-2-nitrobenzoic acid | H₂ (gas) | Various | Room Temp. | 2-6 | >90 | Not specified | A robust and reliable catalyst for nitro group reduction.[3] |

Experimental Protocols

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol details a common lab-scale synthesis using a palladium on carbon catalyst.

Materials:

-

2-Methyl-3-nitrobenzoic acid

-

5% Palladium on Carbon (Pd/C)

-

Ethyl acetate

-

Hydrogen gas (H₂)

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon

-

Rotary evaporator

-

Silica gel (60-120 mesh)

-

Dichloromethane

-

Ethanol

Procedure:

-

In a two-necked round-bottom flask, dissolve 2.0 g (11.04 mmol) of 2-methyl-3-nitrobenzoic acid in ethyl acetate.

-

Carefully add 0.10 g of 5% Pd/C catalyst to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 15 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and ethanol (99.5:0.5 v/v) as the eluent.[1]

-

Collect the fractions containing the pure product and evaporate the solvent to yield 3-amino-2-methylbenzoic acid as a white solid.

Expected Yield: Approximately 90%.[1]

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Protocol 2: Nickel Catalyst in Aqueous Medium

This protocol describes a more industrial-oriented and environmentally friendly approach using a nickel catalyst in water.

Materials:

-

3-Nitro-2-methylbenzoic acid

-

6504K Nickel catalyst

-

Water

-

Hydrochloric acid (HCl)

-

High-pressure hydrogenation reactor

Procedure:

-

Salt Formation: In a suitable vessel, dissolve the 3-nitro-2-methylbenzoic acid in water and adjust the pH to 7-8 with an appropriate base to form the corresponding salt.

-

Hydrogenation:

-

Charge the aqueous solution of the substrate and the 6504K nickel catalyst into a high-pressure reactor.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to 2.0 MPa.

-

Heat the reaction mixture to 125 °C with vigorous stirring.[2]

-

Monitor the reaction by observing hydrogen uptake.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Adjust the pH of the filtrate to 5.4 with hydrochloric acid to precipitate the product.[2]

-

Collect the solid product by filtration, wash with water, and dry.

-

Expected Yield and Purity: Yield >95%, Purity >99%.[2]

Caption: Experimental workflow for Nickel catalyzed hydrogenation.

Discussion

The choice between different catalytic systems for the synthesis of 3-amino-2-methylbenzoic acid depends on several factors including scale, available equipment, cost, and environmental considerations.

-

Palladium on Carbon (Pd/C): This is a widely used and highly effective catalyst for nitro group reduction.[3] It operates under mild conditions (room temperature and atmospheric pressure), making it suitable for standard laboratory setups. However, the catalyst can be pyrophoric when dry, and the process often requires a chromatographic purification step, which may not be ideal for large-scale production.

-

Nickel Catalysts: The described nickel-catalyzed process offers several advantages, particularly for industrial applications. The use of water as a solvent is environmentally benign, and the high yield and purity of the product without the need for further purification make the process economically attractive.[2] However, it requires high-pressure and high-temperature equipment, which may not be readily available in all research settings. Raney Nickel is another common nickel catalyst, but it is pyrophoric and requires careful handling.

-

Platinum-based Catalysts: Platinum catalysts, such as PtO₂, are also very effective for the hydrogenation of nitroaromatics and are known for their robustness.[3] They can be a good alternative to palladium catalysts, often providing high yields under similar mild conditions.

Conclusion

The catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid is a versatile and efficient method for the synthesis of 3-amino-2-methylbenzoic acid. For laboratory-scale synthesis under mild conditions, Pd/C is an excellent choice. For larger-scale, environmentally friendly, and cost-effective production, a nickel-catalyzed process in an aqueous medium is a highly attractive option, provided the necessary high-pressure equipment is available. Researchers and drug development professionals should consider the specific requirements of their project to select the most suitable protocol.

References

Application Note: Purification of Methyl 3-amino-2-methylbenzoate by Recrystallization

Introduction Methyl 3-amino-2-methylbenzoate is an organic building block used in the synthesis of various pharmaceutical compounds and research chemicals.[1] Its purity is critical for successful downstream applications. Recrystallization is a robust and widely used technique for purifying solid organic compounds.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the solution (mother liquor).[3] This document provides a detailed protocol for the purification of this compound using this method.

Principle of Recrystallization The process involves dissolving the crude solid in a minimum amount of a hot, suitable solvent to create a saturated solution.[3] If any insoluble impurities are present, they are removed by hot gravity filtration.[3] As the hot, saturated filtrate cools, the solubility of the this compound decreases, leading to the formation of pure crystals.[4] Soluble impurities are left behind in the cold solvent. The final crystals are then isolated by vacuum filtration, washed with a small amount of cold solvent, and dried.[5]

Safety Precautions

-

This compound may cause skin, eye, and respiratory irritation.[6][7]

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

When using flammable solvents like ethanol or isopropanol, avoid open flames and use a steam bath or a heating mantle for heating.[8]

Experimental Protocol

This protocol outlines the standard procedure for the purification of this compound. The choice of solvent is critical; ethanol, isopropanol, or a mixed solvent system like ethanol/water are common choices for similar aromatic esters and amines.[5][9] A preliminary solvent screen is recommended.

1. Solvent Selection (Small-Scale Test)

-

Place approximately 20-30 mg of the crude this compound into a small test tube.[9]

-

Add a few drops of the potential solvent (e.g., ethanol).

-

Observe the solubility at room temperature. If the compound dissolves readily, the solvent is unsuitable.[10]

-

If it does not dissolve, gently heat the mixture. An ideal solvent will dissolve the compound completely when hot.[10]

-

Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[9]

2. Main Recrystallization Procedure

-

Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar or a boiling chip.[3] Place the flask on a hot plate and add the chosen solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.[3][5]

-

Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount (1-2% w/w) of activated charcoal to the solution.[5] Reheat the mixture to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[5]

-

Hot Gravity Filtration (Optional): This step is necessary if activated charcoal was used or if insoluble impurities are visible. Pre-heat a gravity filtration setup (funnel and receiving Erlenmeyer flask) to prevent premature crystallization.[5] Filter the hot solution quickly through a fluted filter paper into the clean, pre-heated flask.[3]

-

Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling promotes the formation of larger, purer crystals.[10] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[5]

-

Drying: Dry the crystals by leaving them on the filter paper with the vacuum on for a period. For complete drying, transfer the crystals to a watch glass and air dry or place them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[5]

Data Presentation

The following table summarizes typical quantitative data for the recrystallization of an aromatic amine ester. Optimal values should be determined experimentally for each specific batch.

| Parameter | Typical Value | Purpose |

| Crude Sample Weight | 5.0 g | Starting amount of impure compound. |

| Recrystallization Solvent | Ethanol | Dissolves the compound when hot and poorly when cold. |

| Volume of Hot Solvent | 25-35 mL | Minimum required to fully dissolve the crude sample. |

| Cooling Time (Room Temp) | 45-60 min | Allows for slow formation of large, pure crystals. |

| Cooling Time (Ice Bath) | 30 min | Maximizes crystal formation and yield.[5] |

| Volume of Cold Wash Solvent | 5-10 mL | Rinses impurities from crystal surfaces. |

| Typical Recovered Yield | 70-90% | Efficiency of the purification process.[9] |

| Purity (Post-Recrystallization) | >98% | Final purity of the isolated product.[9] |

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| No crystals form upon cooling. | Too much solvent was used, or the solution is not saturated. | Evaporate some solvent to concentrate the solution. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[9][10] |

| An oil forms instead of crystals ("oiling out"). | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and try cooling again more slowly. Consider using a different solvent or a mixed-solvent system.[10] |

| Low recovery of pure product. | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of cold solvent used for washing. Ensure the filtration apparatus is pre-heated for hot filtration.[3][5] |

Visualized Workflow

Caption: Workflow for the purification of this compound.

References

- 1. 18583-89-6 | this compound - Moldb [moldb.com]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound 96 18583-89-6 [sigmaaldrich.com]

- 7. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Column chromatography method for purifying Methyl 3-amino-2-methylbenzoate

An Application Note and Protocol for the Purification of Methyl 3-amino-2-methylbenzoate using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of this compound using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Effective purification is crucial to ensure the quality and purity of subsequent products. This protocol outlines the materials, equipment, and a step-by-step procedure for the efficient separation of the target compound from reaction impurities. The method is based on normal-phase chromatography, utilizing a gradient elution system.

Introduction

This compound is an aromatic amine and ester that can be challenging to purify via column chromatography due to the basic nature of the amino group. The lone pair of electrons on the nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel stationary phase, leading to peak tailing and poor separation.[1] To mitigate these effects, the mobile phase in this protocol is modified with a small amount of a competing base, triethylamine (TEA). This application note provides a robust starting protocol for the purification of this compound, which can be optimized for specific impurity profiles.

Materials and Equipment

| Reagents and Solvents | Equipment |

| Crude this compound | Glass chromatography column |

| Silica gel (60-120 mesh) | Fraction collector (optional) |

| n-Hexane (HPLC grade) | Rotary evaporator |

| Ethyl acetate (HPLC grade) | Thin Layer Chromatography (TLC) plates (silica gel) |

| Dichloromethane (DCM, HPLC grade) | TLC developing chamber |

| Triethylamine (TEA) | UV lamp (254 nm) |

| Anhydrous sodium sulfate | Glass vials or test tubes for fraction collection |

| Standard laboratory glassware |

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

-

Spotting: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane. Spot the solution onto a silica gel TLC plate.

-

Elution: Develop the TLC plate in a chamber containing a mixture of Hexane and Ethyl Acetate (e.g., start with a 9:1 ratio).

-

Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

-

Optimization: Adjust the solvent polarity by increasing the proportion of ethyl acetate to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. Add 0.5-1% triethylamine to the mobile phase to reduce tailing.

Column Preparation (Slurry Method)

-

Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% TEA).

-

Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

-

Equilibration: Allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry. Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

Sample Loading (Dry Loading Method)

Dry loading is recommended for better separation.

-

Adsorption: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

-

Silica Addition: Add a small amount of silica gel to this solution.